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Compound of Interest

Compound Name: SAFFRON POWDER

Cat. No.: B576308

Introduction

Saffron, derived from the dried stigmas of the Crocus sativus L. flower, is the world's most
expensive spice, renowned for its distinct color, flavor, and aroma.[1] These characteristics are
attributed to three main bioactive compounds: crocins (color), picrocrocin (taste), and safranal
(aroma).[2][3] Due to its high market value and limited production, saffron is highly susceptible
to adulteration with extraneous materials, including other plant parts like safflower or marigold,
or even synthetic dyes.[4][5][6] Therefore, robust analytical protocols are essential for quality
control, ensuring the authenticity, safety, and efficacy of saffron powder for use in food,
medicinal, and research applications.

This application note provides detailed protocols for the comprehensive analysis of saffron
powder based on internationally recognized standards, primarily the ISO 3632 standard, and
advanced chromatographic techniques.[6][7][8][9] The methods described herein facilitate the
guantification of key quality parameters and the detection of potential adulteration.

Principle of Analysis

The quality of saffron is primarily determined by the concentration of its three main secondary
metabolites. The International Organization for Standardization (ISO) has established the 1ISO
3632 standard, which outlines a UV-Vis spectrophotometric method to assess these key
characteristics.[1][10] This method measures the absorbance of a saffron aqueous extract at
specific wavelengths: ~440 nm for coloring strength (crocins), ~257 nm for flavor strength
(picrocrocin), and ~330 nm for aroma (safranal).[10]
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For more precise and detailed analysis, High-Performance Liquid Chromatography (HPLC) is
employed.[11][12][13] HPLC allows for the separation, identification, and quantification of
individual compounds, offering higher sensitivity and specificity than UV-Vis spectrophotometry
and enabling the detection of specific adulterants.[11][12]

Experimental Protocols

Protocol 1: Sample Preparation and Moisture Content
Determination

This initial protocol is crucial for standardizing the sample before chemical analysis. The
determination of moisture and volatile matter is a key quality parameter according to ISO 3632.
[1][14]

Materials:

Saffron powder sample

Analytical balance

Drying oven (103 + 2°C)

Desiccator

Mortar and pestle

Sieve (500 um mesh)
Procedure:

o Homogenization: If starting with saffron threads, crush them using a mortar and pestle until
at least 95% of the material can pass through a 500 um sieve.[1] Saffron powder samples
can be used directly.

o Moisture Determination:

1. Weigh approximately 2.5 g of the saffron powder (to the nearest 0.1 mg) into a pre-
weighed, dry weighing dish.[1]
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2. Place the uncovered dish in a drying oven set at 103 + 2°C for 16 hours (or 4 hours as per
some protocols).[1][15]

3. After drying, transfer the dish to a desiccator to cool to room temperature.
4. Reweigh the sample.

5. Calculate the moisture and volatile matter content as a percentage of the initial weight.
This value is required for the subsequent calculation of chemical characteristics.[1]
According to 1ISO 3632, this value should be below 10% for saffron powder to be
classified in the highest categories.[14]

Protocol 2: UV-Vis Spectrophotometric Analysis (Based
on ISO 3632)

This protocol determines the main quality characteristics of saffron: coloring power (crocin),
flavor (picrocrocin), and aroma (safranal).[1][10]

Materials:

Dried saffron powder (from Protocol 1)
« Distilled or Milli-Q water

e 1000 mL volumetric flask

e Magnetic stirrer and stir bar

o UV-Vis Spectrophotometer

e Quartz cuvettes (1 cm path length)

e Aluminum foil

Procedure:

e Aqueous Extraction:
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1. Accurately weigh approximately 0.5 g of the dried saffron powder into a 1000 mL
volumetric flask.[1]

2. Add approximately 900 mL of distilled water.[1]
3. Cover the flask with aluminum foil to protect it from light.[15]
4. Stir the solution with a magnetic stirrer for 1 hour at room temperature.[1]

5. After 1 hour, dilute the solution to the 1000 mL mark with distilled water and mix
thoroughly.

e Spectrophotometric Measurement:

1. Allow any solid particles to settle. If necessary, filter or centrifuge a small aliquot of the
solution.

2. Using distilled water as a blank, measure the absorbance of the saffron solution at the
specific wavelengths for color, flavor, and aroma using the spectrophotometer.

3. Record the absorbance values to four decimal places.[1]

Data Analysis: The specific absorbance values (E 1% 1cm) are calculated using the following
formula: E = (A x 10000) / (m x (100 - wMV)) Where:

o Ais the absorbance at the specific wavelength.
e m is the mass of the test portion in grams.
e WMV is the moisture and volatile matter content (%) determined in Protocol 1.[1]

The results are then compared to the specifications in the ISO 3632 standard to classify the
saffron into one of four commercial grades.[1]

Protocol 3: HPLC-DAD Analysis for Bioactive Compound
Quantification
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This protocol provides a more detailed quantitative analysis of crocin-1, crocin-2, picrocrocin,
and safranal.[12][16]

Materials:

» Saffron powder

o Extraction solvent (Water:Methanol, 80:20, v/v)[16]

e Conical centrifuge tubes (15 mL)

 Ultrasonic bath

e Centrifuge

o HPLC system with Diode Array Detector (DAD)

e Analytical C18 column (e.g., 2.1 mm x 100 mm, 1.8 um)

o HPLC grade solvents (Acetonitrile, Water, Formic Acid)

e Syringe filters (0.22 pum)

» Reference standards for crocin, picrocrocin, and safranal

Procedure:

o Sample Extraction:
1. Weigh approximately 30 mg of saffron powder into a 15 mL centrifuge tube.
2. Add 10 mL of the extraction solvent (Water:Methanol, 80:20).[16]
3. Extract the suspension in an ultrasonic bath for 5 minutes.[16]
4. Centrifuge the sample at 8000 rpm for 3 minutes.[16]

5. Filter the supernatant through a 0.22 um syringe filter into an HPLC vial.
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o Chromatographic Analysis:
1. Inject 2 pL of the prepared sample into the HPLC system.
2. Perform the separation using a C18 column and a gradient elution program (see Table 3).

3. Monitor and quantify the compounds at their respective maximum absorbance
wavelengths using the DAD.

e Quantification:
1. Prepare calibration curves using the reference standards for each compound.

2. Calculate the concentration of each analyte in the saffron sample by comparing its peak
area to the calibration curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and

comparison.

Table 1: ISO 3632-1:2011 Quality Categories for Saffron

E 1% 1cm (440 nm) E 1% 1cm (257 nm) E 1% 1cm (330 hm)

Category - Coloring Strength - Flavor Strength - Aroma Strength
Extra Class / | > 200 >70 20-50
I 170 - 200 > 55 20 - 50
i 120 - 170 > 40 20-50

Data derived from 1SO 3632 standards.[1][14]

Table 2: UV-Vis Spectrophotometry Parameters
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Parameter Wavelength (nm) Analyte
Coloring Strength ~440 Crocins
Flavor Strength ~257 Picrocrocin
Aroma Strength ~330 Safranal

Wavelengths based on ISO 3632 recommendations.[10]

Table 3: Example HPLC-DAD Method Parameters

Parameter

Column

Specification

Acquity UPLC HSS T3, 1.8 pm, 2.1 mm X
100 mm

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile + 0.1% Formic Acid

Flow Rate 0.55 mL/min
Injection Volume 2 pL
Column Temperature 40 °C

Detection Wavelengths

440 nm (Crocins), 257 nm (Picrocrocin), 330 nm

(Safranal)

Gradient Program

0-0.5 min (2% B), 0.5-6 min (2-50% B), 6-7 min
(50-100% B), 7-8 min (100% B), 8-8.2 min (100-
2% B), 8.2-10 min (2% B)

Parameters adapted from established methods.[12][16]
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Caption: Experimental workflow for the comprehensive analysis of saffron powder.
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Caption: Relationship between key bioactive compounds in saffron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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